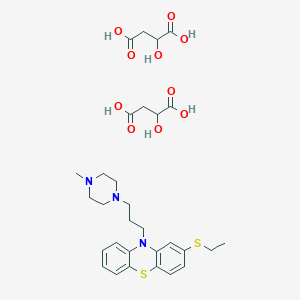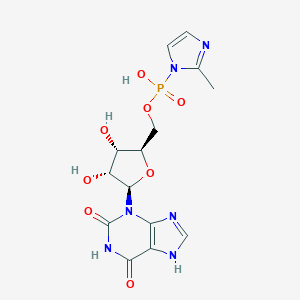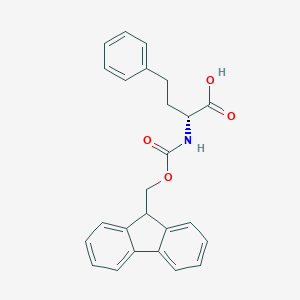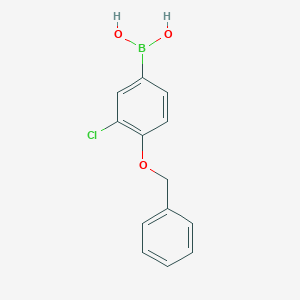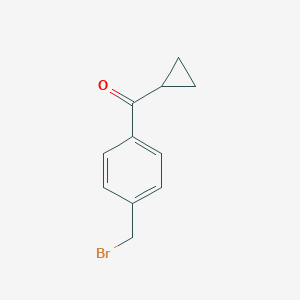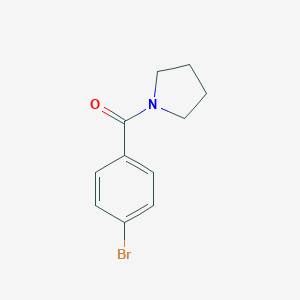
(4-Bromophenyl)(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
“(4-Bromophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.12 g/mol1. The IUPAC name for this compound is (4-bromophenyl)-pyrrolidin-1-ylmethanone1.
Synthesis Analysis
Unfortunately, specific synthesis methods for “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” were not found in the search results. However, similar compounds have been synthesized using palladium-catalyzed coupling2.Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts3.
Chemical Reactions Analysis
Specific chemical reactions involving “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” were not found in the search results. However, it’s important to note that the compound’s reactivity may be influenced by its molecular structure and the presence of the bromophenyl and pyrrolidin-1-ylmethanone groups.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(pyrrolidin-1-yl)methanone” is a white to off-white solid4. It has a melting point of 77-79 °C and a predicted boiling point of 364.7±25.0 °C5. The compound has a predicted density of 1.469±0.06 g/cm35.Applications De Recherche Scientifique
Synthesis and Characterization in Organotin(IV) Complexes
(4-Bromophenyl)(pyrrolidin-1-yl)methanone has been utilized in the synthesis of new organotin(IV) complexes, which are characterized by various spectroscopic techniques and evaluated for antimicrobial activities. These complexes show potential as drugs due to their better antibacterial activities compared to other derivatives (Singh, Singh, & Bhanuka, 2016).
Structural and Molecular Docking Studies
The compound has been used in the synthesis and characterization of molecular structures, such as certain methanone derivatives. These structures are analyzed through X-ray diffraction, molecular docking, and Hirshfeld surface analysis, offering insights into their potential as anticancer agents (Lakshminarayana et al., 2018).
Crystal Structure and DFT Study
Studies on compounds related to (4-Bromophenyl)(pyrrolidin-1-yl)methanone involve analyzing their crystal structure and performing density functional theory (DFT) calculations. These studies reveal the physicochemical properties of the compounds, which are essential for understanding their potential applications (Huang et al., 2021).
Discovery of Selective Inhibitors with Biological Activity
Research has led to the design and synthesis of selective butyrylcholinesterase inhibitors derived from the structure of (4-Bromophenyl)(pyrrolidin-1-yl)methanone. These compounds exhibit anti-Aβ aggregation activity and potential protective activity against neurotoxicity, suggesting their applicability in treating neurological disorders (Jiang et al., 2019).
Synthesis and Antimicrobial Evaluation
In the realm of antimicrobial research, derivatives of (4-Bromophenyl)(pyrrolidin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Reddy & Reddy, 2016).
Safety And Hazards
“(4-Bromophenyl)(pyrrolidin-1-yl)methanone” may cause skin irritation, serious eye irritation, and respiratory irritation6. It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided6.
Orientations Futures
The future directions for “(4-Bromophenyl)(pyrrolidin-1-yl)methanone” are not specified in the search results. However, given its chemical structure, it could potentially be explored for various applications in chemical research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
(4-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDUODOHGNXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356111 | |
| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
5543-27-1 | |
| Record name | (4-Bromophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


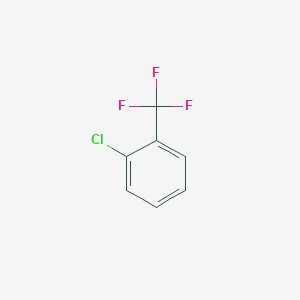
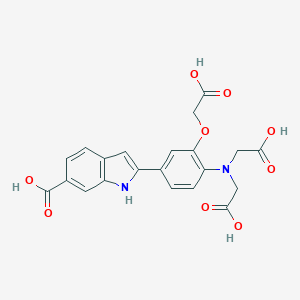
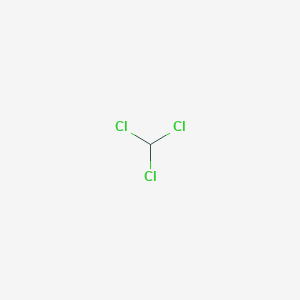
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
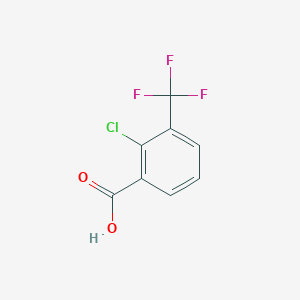
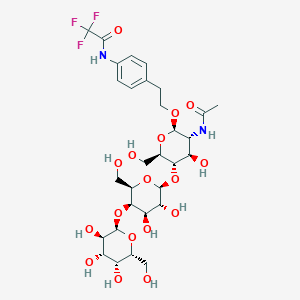
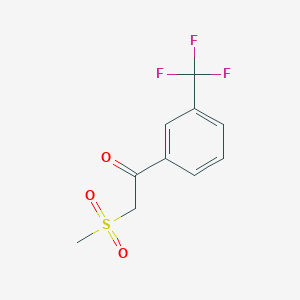
![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
